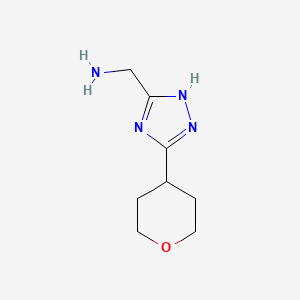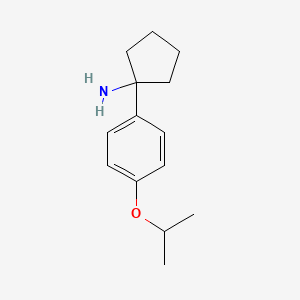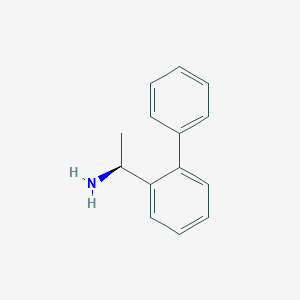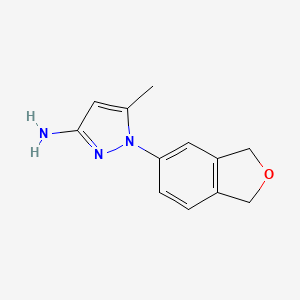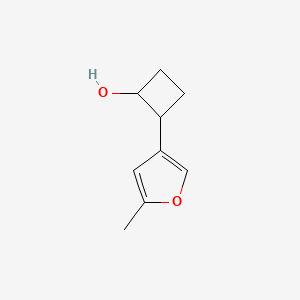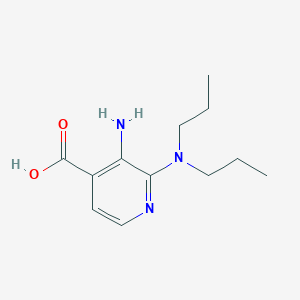
3-Amino-2-(dipropylamino)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(dipropylamino)isonicotinic acid is a chemical compound with the molecular formula C12H19N3O2 It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration and Reduction: Starting from isonicotinic acid, nitration followed by reduction can introduce the amino group.
Industrial Production Methods
Industrial production methods for 3-Amino-2-(dipropylamino)isonicotinic acid are not well-documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(dipropylamino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and dipropylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(dipropylamino)isonicotinic acid is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets and pathways. For instance, isonicotinic acid derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, which could be a potential mechanism for this compound as well.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A pyridinecarboxylic acid with a carboxyl group at the 4-position.
Nicotinic acid:
Picolinic acid: A pyridinecarboxylic acid with a carboxyl group at the 2-position.
Uniqueness
3-Amino-2-(dipropylamino)isonicotinic acid is unique due to the presence of both amino and dipropylamino groups, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-amino-2-(dipropylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-3-7-15(8-4-2)11-10(13)9(12(16)17)5-6-14-11/h5-6H,3-4,7-8,13H2,1-2H3,(H,16,17) |
InChI Key |
GCFPGQUYBWVITN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=CC(=C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


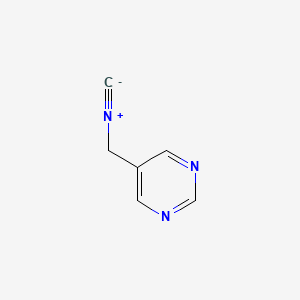
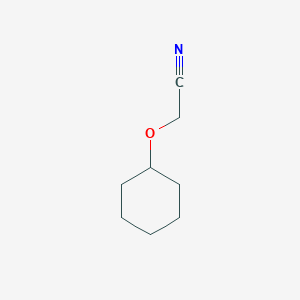


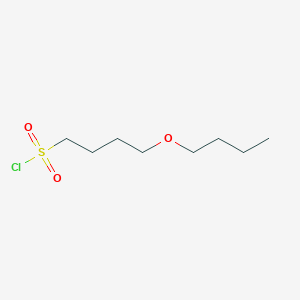

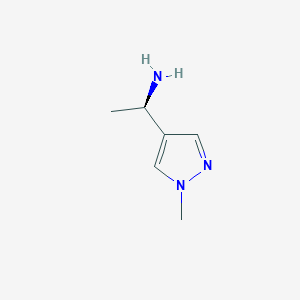
![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
